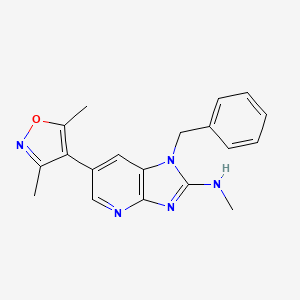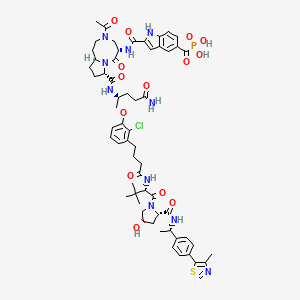
Lirodegimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor involved in the transduction of signals from growth factors and cytokines, playing a crucial role in cell growth, survival, differentiation, and immune response. Aberrant activation of STAT3 has been linked to various cancers and inflammatory diseases .
Vorbereitungsmethoden
KT-333 is synthesized through a series of chemical reactions that involve the formation of a heterobifunctional molecule capable of binding to both STAT3 and an E3 ubiquitin ligase. The synthetic route includes the following steps:
Formation of the STAT3 ligand: This involves the synthesis of a molecule that can specifically bind to STAT3.
Formation of the E3 ligase ligand: This involves the synthesis of a molecule that can bind to the E3 ubiquitin ligase, von Hippel-Lindau protein (VHL).
Linking the two ligands: The STAT3 ligand and the E3 ligase ligand are chemically linked to form the heterobifunctional molecule, KT-333.
Industrial production methods for KT-333 involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis process .
Analyse Chemischer Reaktionen
KT-333 undergoes several types of chemical reactions, including:
Binding to STAT3: KT-333 binds to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.
Binding to VHL: KT-333 also binds to the E3 ubiquitin ligase VHL, facilitating the ubiquitination of STAT3.
Degradation of STAT3: The ubiquitinated STAT3 is recognized and degraded by the proteasome, leading to a reduction in STAT3 levels.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to ensure the stability and reactivity of KT-333 .
Wissenschaftliche Forschungsanwendungen
KT-333 has several scientific research applications, including:
Cancer Research: KT-333 has shown proof-of-concept antitumor activity in preclinical studies, particularly in STAT3-dependent cancers such as peripheral T-cell lymphoma and cutaneous T-cell lymphoma
Immunotherapy: KT-333 has been studied in combination with anti-PD-1 therapy in mouse models of colorectal cancer, showing enhanced antitumor activity.
Inflammatory Diseases: Due to its ability to degrade STAT3, KT-333 is being explored for its potential in treating inflammatory and autoimmune diseases.
Wirkmechanismus
KT-333 exerts its effects through the targeted degradation of STAT3. The mechanism involves:
Binding to STAT3: KT-333 binds to STAT3, forming a complex.
Recruitment of VHL: The other end of KT-333 binds to the E3 ubiquitin ligase VHL, bringing it in close proximity to STAT3.
Ubiquitination of STAT3: VHL ubiquitinates STAT3, marking it for degradation.
Degradation by Proteasome: The ubiquitinated STAT3 is recognized and degraded by the proteasome, leading to a reduction in STAT3 levels and subsequent inhibition of STAT3-mediated signaling pathways
Vergleich Mit ähnlichen Verbindungen
KT-333 is unique in its high selectivity and potency as a STAT3 degrader. Similar compounds include:
Eigenschaften
CAS-Nummer |
2502186-79-8 |
|---|---|
Molekularformel |
C60H74ClN10O14PS |
Molekulargewicht |
1257.8 g/mol |
IUPAC-Name |
[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |
InChI-Schlüssel |
OANZCHOMQTZJOO-KTRCLUSBSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


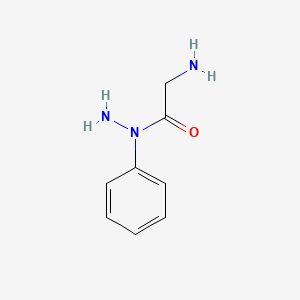

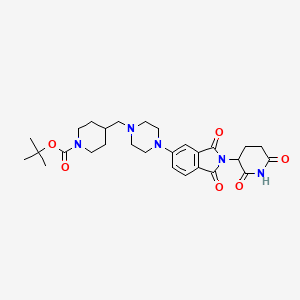
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
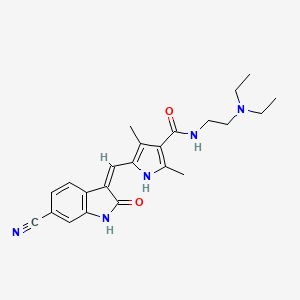
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)
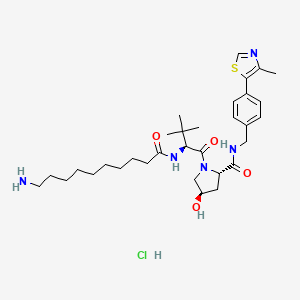

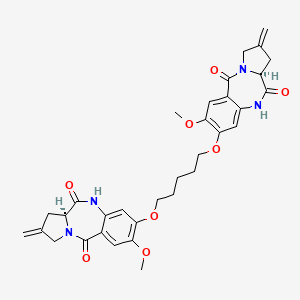
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
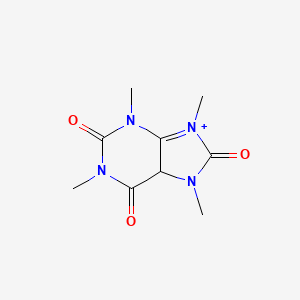
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
